molecular formula C20H15NO2 B2563333 N-(naphthalen-1-yl)-2H-chromene-3-carboxamide CAS No. 887345-85-9

N-(naphthalen-1-yl)-2H-chromene-3-carboxamide

Cat. No.: B2563333
CAS No.: 887345-85-9
M. Wt: 301.345
InChI Key: VCXKUQVXAGNHSG-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2H-chromene-3-carboxamide is a synthetic organic compound featuring a chromene (benzopyran) core linked to a naphthalene moiety via a carboxamide group. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-naphthalen-1-yl-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c22-20(16-12-15-7-2-4-11-19(15)23-13-16)21-18-10-5-8-14-6-1-3-9-17(14)18/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXKUQVXAGNHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2H-chromene-3-carboxamide typically involves the reaction of naphthalene derivatives with chromene precursors under specific conditions. One common method involves the condensation of 1-naphthylamine with 2H-chromene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in target organisms. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in fungi, resulting in antifungal effects . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene Carboxamide Derivatives

  • 6-Chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide (): This compound replaces the naphthalen-1-yl group with a complex peptidomimetic chain.
  • KLK6 Inhibitors (): Compounds such as (5R)-3-(4-carbamimidoylphenyl)-N-((S)-1-(naphthalen-1-yl)propyl)-2-oxo-oxazolidine-5-carboxamide (Inhibitor 32) share the naphthalen-1-yl-carboxamide motif but incorporate oxazolidinone rings. Inhibitor 32 exhibits single-digit nanomolar potency against kallikrein-related peptidase 6 (KLK6), with >25-fold selectivity over trypsin. The naphthalene group contributes to hydrophobic interactions in the enzyme’s S1 pocket, while the carboxamide linker ensures conformational flexibility .
Property N-(naphthalen-1-yl)-2H-chromene-3-carboxamide Inhibitor 32 ()
Core Structure Chromene Oxazolidinone
Key Substituent Naphthalen-1-yl 4-Carbamimidoylphenyl
Biological Activity Not reported in evidence KLK6 inhibition (IC₅₀ = 3 nM)
Selectivity N/A >25-fold vs. trypsin
Synthetic Complexity Moderate High

Naphthalene Carboxamide Derivatives

  • N-(2-Substituted Phenyl)-2-Hydroxynaphthalene-1-carboxamides ():
    These compounds replace the chromene core with a naphthalene-hydroxyl group. For example, N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide shows antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL). The chloro substituent on the phenyl ring enhances membrane penetration, while the hydroxyl group enables hydrogen bonding .

  • SARS-CoV-2 Inhibitors ():
    Derivatives like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide incorporate piperidine-carboxamide linkers. These compounds target viral proteases via naphthalene-mediated hydrophobic interactions and fluorobenzyl groups for enhanced bioavailability .

Cyclohexane Carboxamide Derivatives

  • N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide ():
    This analog replaces chromene with a cyclohexane ring and introduces a thiourea bridge. X-ray crystallography reveals a chair conformation for the cyclohexane and an intramolecular N–H···O hydrogen bond, stabilizing the pseudo-six-membered ring. Such conformational rigidity may reduce metabolic degradation compared to chromene derivatives .

Key Research Findings and Trends

  • Structure-Activity Relationships (SAR): The naphthalen-1-yl group consistently improves target binding via π-π stacking, as seen in KLK6 inhibitors () and SARS-CoV-2 candidates (). Chromene and oxazolidinone cores offer distinct electronic environments; the former is more polar, while the latter provides rigidity for enzyme active-site fitting . Substitutents like chloro or carbamimidoyl on aromatic rings enhance potency but may reduce solubility .
  • Synthetic Challenges:

    • Chromene-carboxamide synthesis requires careful control of ring-closure reactions to avoid byproducts .
    • Piperidine-linked naphthalene carboxamides () demand chiral resolution steps, increasing complexity .

Biological Activity

N-(naphthalen-1-yl)-2H-chromene-3-carboxamide, also known as MCC1734, is a synthetic compound belonging to the chromene derivatives class. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthalene ring fused to a chromene structure, characterized by a benzopyran system. The presence of the carboxamide functional group enhances its interaction with biological targets, making it a candidate for drug development.

Anticancer Properties

MCC1734 has been extensively studied for its cytotoxicity against multidrug-resistant (MDR) cancer cells . Research indicates that it effectively induces apoptosis in various cancer cell lines, including those exhibiting different MDR mechanisms such as P-glycoprotein (P-gp) overexpression. Notably, studies have shown that MCC1734 can bypass P-gp-mediated resistance, making it a potential therapeutic option for overcoming drug resistance in cancer treatment .

The compound activates the PERK/eIF2α/ATF4 signaling pathway, which is crucial for cellular stress responses. This activation leads to:

  • Increased reactive oxygen species (ROS) generation.
  • Mitochondrial dysfunction , resulting in the collapse of mitochondrial membrane potential.
  • Cell cycle arrest at the G2/M phase.
  • Induction of apoptosis through endoplasmic reticulum (ER) stress markers such as p-PERK and CHOP .

Antimicrobial Activity

MCC1734 also exhibits antimicrobial properties, particularly against certain fungi and bacteria. It has shown significant inhibitory effects on pathogens like Rhizoctonia solani, causing morphological changes in fungal hyphae . Additionally, its structure allows for interactions with biological molecules that may enhance its efficacy as an antimicrobial agent .

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Focus Key Findings
Cytotoxicity in MDR Cancer CellsExhibits cytotoxicity against multiple cancer cell lines; bypasses P-gp-mediated resistance.
Mechanism of ActionActivates PERK/eIF2α/ATF4 pathway; induces apoptosis via ER stress.
Antifungal ActivitySignificant inhibition of Rhizoctonia solani; causes morphological changes in fungi.
Antimicrobial PotentialInteracts with biological molecules; potential for drug development.

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